

An In-depth Technical Guide to the Physicochemical Properties of Lychnose

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Compound of Interest

Compound Name: **Lychnose**

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Introduction

Lychnose is a non-reducing tetrasaccharide predominantly found in the plant family Caryophyllaceae.^[1] As an isomer of the more common stachyose, **Lychnose** presents a unique structural arrangement that influences its physicochemical properties and potential biological roles. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Lychnose**, detailed experimental protocols for its analysis, and insights into its biosynthesis. All quantitative data is summarized for clarity, and key processes are visualized to facilitate understanding.

Physicochemical Properties

The distinct arrangement of monosaccharide units in **Lychnose** governs its physical and chemical behaviors. While comprehensive experimental data for some properties remain sparse in publicly available literature, the fundamental characteristics are summarized below.

Structure and Composition

Lychnose is a tetrasaccharide with the molecular formula C₂₄H₄₂O₂₁.^{[2][3]} Its systematic name is α-D-Galactopyranosyl-(1 → 1)-α-D-glucopyranosyl-(1 → 2)-β-D-fructofuranosyl-(6 → 1)-α-D-galactopyranoside. It is composed of two D-galactose units, one D-glucose unit, and one D-fructose unit.^[3] Unlike stachyose, where the second galactose is linked to the first, in

Lychnose, a galactose unit is attached to the fructose moiety of a raffinose core ($\text{Gal}(\alpha 1 \rightarrow 6)\text{Glc}(\alpha 1 \rightarrow 2)\beta\text{-Fru}$).^[1] Specifically, it is a 1F- α -D-galactosylraffinose.^[2]

Tabulated Physicochemical Data

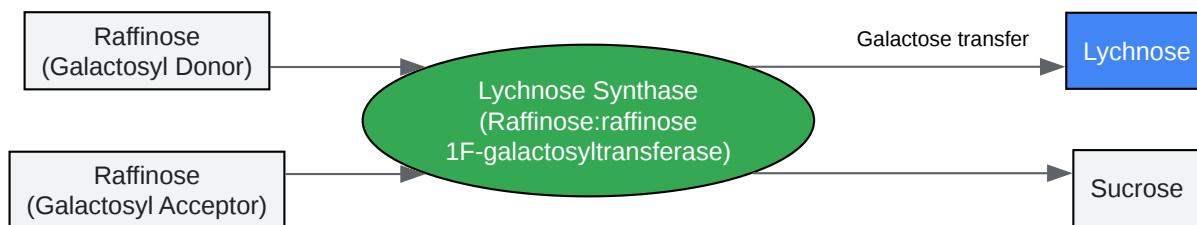
A summary of the known quantitative physicochemical properties of **Lychnose** is presented in Table 1. It is important to note that experimentally determined values for properties such as melting point, specific solubility, and specific optical rotation are not widely reported in readily accessible literature. The values for molecular weight are calculated based on its chemical formula.

Property	Value	Reference(s)
Molecular Formula	$\text{C}_{24}\text{H}_{42}\text{O}_{21}$	[2][3]
Molecular Weight	666.58 g/mol	[2]
Monoisotopic Mass	666.22185834 Da	[2]
Structure	$\alpha\text{-D-Galp-(1 \rightarrow 1)-}\alpha\text{-D-Glcp-}$ $(1 \rightarrow 2)\text{-}\beta\text{-D-Fru-(6 \rightarrow 1)-}\alpha\text{-D-}$ Galp	[3]

Table 1: Physicochemical Properties of **Lychnose**

Biosynthesis of Lychnose

In plants of the Caryophyllaceae family, such as *Cerastium arvense* and *Stellaria media*, **Lychnose** is synthesized from raffinose.^{[4][5]} This enzymatic reaction is catalyzed by a specific galactosyltransferase known as **lychnose synthase**. This enzyme facilitates the transfer of a galactose unit from one raffinose molecule to the fructose residue of another raffinose molecule, yielding **Lychnose** and sucrose.^[4] The accumulation of **Lychnose** in these plants has been observed to increase in response to low temperatures, suggesting a role in frost tolerance.^[4]



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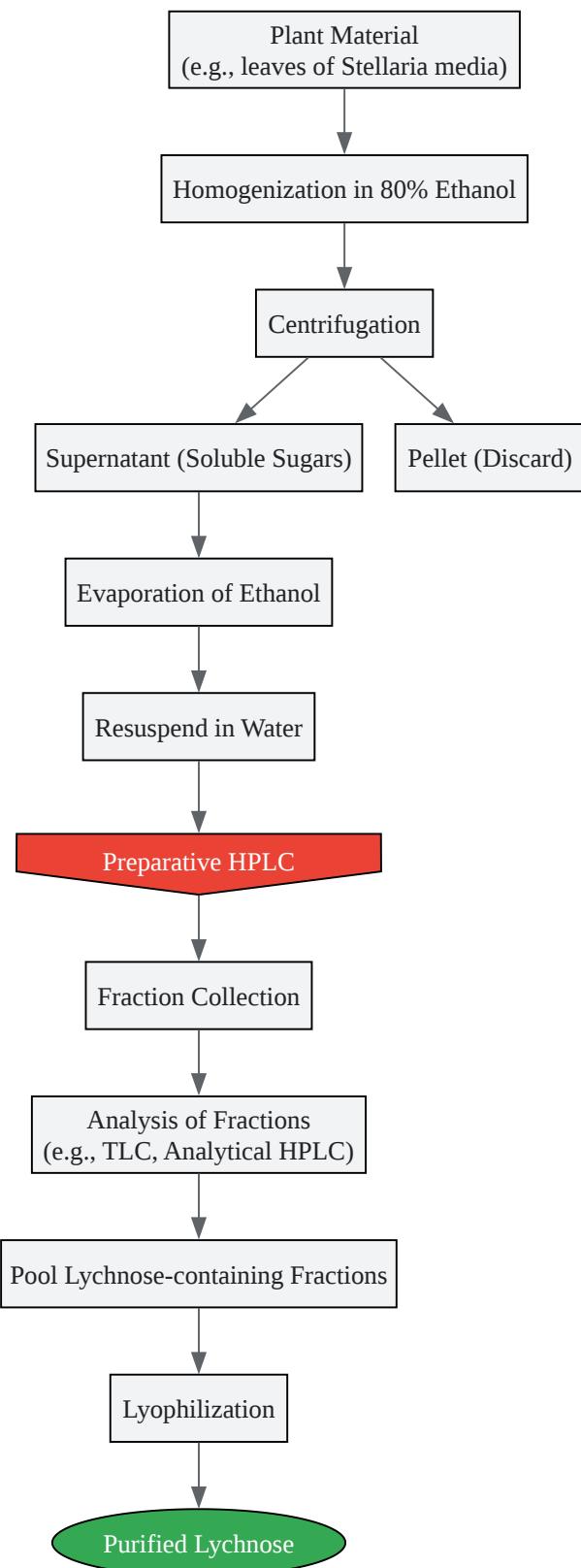
Figure 1: Biosynthesis of **Lychnose** from Raffinose.

Experimental Protocols

The analysis and characterization of **Lychnose** rely on standard techniques for oligosaccharide chemistry. Below are detailed methodologies for key experimental procedures.

Extraction and Purification of Lychnose from Plant Material

This protocol is a general procedure for the extraction of oligosaccharides from plant tissues, which can be adapted for the isolation of **Lychnose** from members of the Caryophyllaceae family.



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Figure 2: General workflow for the extraction and purification of **Lychnose**.

Methodology:

- Extraction: Fresh or freeze-dried plant material is homogenized in 80% (v/v) ethanol to extract soluble carbohydrates. The mixture is then centrifuged to pellet insoluble material.
- Solvent Removal: The supernatant, containing the soluble sugars, is collected, and the ethanol is removed by rotary evaporation under reduced pressure.
- Purification: The aqueous extract is then subjected to preparative High-Performance Liquid Chromatography (HPLC) using a column suitable for oligosaccharide separation, such as an amino-functionalized silica column.
- Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of **Lychnose** using techniques like Thin-Layer Chromatography (TLC) or analytical HPLC with appropriate standards.
- Final Steps: Fractions containing pure **Lychnose** are pooled and lyophilized to obtain the purified compound as a white powder.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary method for the separation and quantification of oligosaccharides like **Lychnose**.

Instrumentation: An HPLC system equipped with a refractive index (RI) detector is commonly used for sugar analysis. Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column (e.g., 4.6 x 250 mm, 5 μ m). Mobile Phase: An isocratic mobile phase of acetonitrile and water, typically in a ratio of 70:30 (v/v). Flow Rate: A flow rate of 1.0 mL/min. Column Temperature: 30-35 °C. Sample Preparation: Purified **Lychnose** or plant extracts are dissolved in the mobile phase or water and filtered through a 0.45 μ m syringe filter before injection. Detection: Detection is achieved by monitoring the change in refractive index.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of oligosaccharides.

Sample Preparation: 1-5 mg of purified **Lychnose** is dissolved in 0.5 mL of high-purity deuterium oxide (D_2O). The sample may be lyophilized from D_2O two to three times to exchange labile hydroxyl protons with deuterium. Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher). Experiments:

- 1D 1H NMR: Provides information on the anomeric protons, which are typically found in a distinct region of the spectrum and give information on the stereochemistry of the glycosidic linkages.
- 1D ^{13}C NMR: Shows the number of carbon atoms and their chemical environments.
- 2D Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks within each monosaccharide residue.
- 2D Total Correlation Spectroscopy (TOCSY): Identifies all protons belonging to a single monosaccharide spin system.
- 2D Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached carbon atom.
- 2D Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkage positions between the monosaccharide units.
- 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides through-space correlations between protons, which helps to confirm the glycosidic linkages and provides information about the three-dimensional conformation of the oligosaccharide.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Lychnose**, which aids in its identification and structural confirmation.

Ionization Techniques: Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for oligosaccharides. Sample Preparation

(MALDI-TOF MS): The oligosaccharide sample is mixed with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a target plate and allowed to co-crystallize. Analysis:

- MS: The mass-to-charge ratio (m/z) of the molecular ion (e.g., $[M+Na]^+$) is determined, confirming the molecular weight.
- Tandem MS (MS/MS): The molecular ion is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information about the sequence of monosaccharide units and the positions of the glycosidic bonds. The fragmentation pattern will show losses of terminal monosaccharide units.

Biological Significance and Potential Applications

The presence of **Lychnose** in plants adapted to cold environments suggests a role in cryoprotection.^[4] Oligosaccharides of the raffinose family are known to be involved in desiccation tolerance and act as storage carbohydrates in some plant species. While the specific biological functions of **Lychnose** are not as extensively studied as those of other oligosaccharides, its unique structure may confer specific properties relevant to plant physiology and potentially to human health. Further research is needed to explore its potential as a prebiotic or its involvement in cellular signaling pathways.

Conclusion

Lychnose is a structurally distinct tetrasaccharide with a defined biosynthesis pathway in the Caryophyllaceae. While its fundamental chemical identity is well-established, a comprehensive public database of its quantitative physicochemical properties is lacking, presenting an opportunity for further research. The analytical techniques outlined in this guide provide a robust framework for the isolation, characterization, and quantification of **Lychnose**, which will be essential for elucidating its biological functions and exploring its potential applications in various scientific and industrial fields.

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